5-Amino-1H-pyrazole-4-carbothioamide is a heterocyclic compound that belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is significant in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for various biological activities. The compound has garnered attention for its role in targeting fibroblast growth factor receptors, which are implicated in several cancers.
The chemical structure of 5-amino-1H-pyrazole-4-carbothioamide consists of an amino group attached to the pyrazole ring and a carbothioamide functional group. It is classified under the broader category of pyrazoles, which are known for diverse biological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. The compound can be synthesized through various methods, often involving reactions with other organic compounds.
The synthesis of 5-amino-1H-pyrazole-4-carbothioamide typically involves reactions that introduce the amino and carbothioamide groups into the pyrazole framework. One common method includes:
For example, one synthesis pathway reported involves treating a hydrazine derivative with carbon disulfide in an alcoholic medium, followed by further functionalization to yield the desired product .
5-amino-1H-pyrazole-4-carbothioamide participates in various chemical reactions due to its functional groups. Key reactions include:
These reactions expand its utility in synthesizing more complex molecules for pharmaceutical applications .
The mechanism of action of 5-amino-1H-pyrazole-4-carbothioamide primarily involves its interaction with fibroblast growth factor receptors (FGFRs). It acts as a covalent inhibitor, binding irreversibly to these receptors, which play a crucial role in tumor growth and metastasis. The binding affinity has been quantified through biochemical assays, demonstrating nanomolar activity against various FGFRs .
These properties make it suitable for various applications in both research and industrial settings .
5-amino-1H-pyrazole-4-carbothioamide has significant applications in medicinal chemistry, particularly as:
Research continues to explore its potential in developing new therapeutic agents targeting various diseases associated with aberrant FGFR signaling .
The journey of 5-amino-1H-pyrazole-4-carbothioamide in medicinal chemistry began as an offshoot of early investigations into nitrogen-containing heterocycles for infectious disease treatment. Its emergence can be traced to structural refinements of thiosemicarbazone antimycobacterial agents, where researchers systematically replaced core elements to enhance metabolic stability and target affinity. During the 2010s, this scaffold gained prominence when medicinal chemists exploited its dual hydrogen-bonding capability (via the carbothioamide group) and aromatic nitrogen atoms for kinase inhibition, particularly against parasitic and human targets. The strategic incorporation of sulfur in the carbothioamide moiety (–C(=S)NH₂) instead of the conventional carboxamide (–C(=O)NH₂) significantly improved membrane permeability and provided additional metal-chelating properties, crucial for targeting metalloenzymes in pathogens [5] .
A pivotal advancement occurred when researchers optimized the scaffold’s C3/C5 substituents to overcome limitations of first-generation pyrazole drugs. For example, replacing electron-withdrawing groups with cyclopropoxyquinoline moieties (as in bumped-kinase inhibitors) dramatically enhanced selectivity for parasitic enzymes over human kinases. This period (2015–2020) witnessed a surge in patent applications covering novel synthetic routes to access diversely substituted derivatives, reflecting the scaffold’s growing importance in addressing neglected tropical diseases and oncology targets [1] [8].
Table 1: Key Historical Milestones in 5-Amino-1H-Pyrazole-4-Carbothioamide Development
Time Period | Development Focus | Key Achievements | Representative Compounds |
---|---|---|---|
Pre-2010 | Thiosemicarbazone Derivatives | Antitubercular lead identification | Thiacetazone analogues |
2010–2015 | Scaffold Optimization | Improved kinase selectivity; enhanced solubility | BKI-1517 series |
2015–2020 | Resistance Mitigation | Covalent FGFR inhibitors; CpCDPK1 optimization | Compound 10h; BKI-1708 |
2020–Present | Polypharmacology Approaches | Dual kinase-parasitic enzyme inhibitors | Hybrid quinoline-pyrazoles |
The exceptional versatility of 5-amino-1H-pyrazole-4-carbothioamide stems from its ability to engage biological targets through multiple non-covalent interactions: (1) the pyrazole nitrogen atoms coordinate with catalytic lysine residues in ATP-binding pockets, (2) the carbothioamide sulfur forms hydrogen bonds with backbone amides, and (3) the C5-amino group donates hydrogen bonds to hinge regions. This triple-binding modality enables potent inhibition of phylogenetically diverse enzymes, particularly calcium-dependent protein kinases (CDPKs) in Apicomplexan parasites and Fibroblast Growth Factor Receptors (FGFRs) in humans [1] [3].
In parasitic diseases, the scaffold’s significance was proven through Cryptosporidium parvum CDPK1 (CpCDPK1) inhibitors. Derivatives bearing N-hydroxyalkyl chains (e.g., BKI-1708) achieved sub-nanomolar IC₅₀ values (0.0007 μM) by occupying the hydrophobic "bump pocket" adjacent to the ATP-binding site—a region structurally distinct from human kinases. This selectivity translated to in vivo efficacy, with BKI-1708 reducing oocyst shedding in murine models at 8 mg/kg QD dosing [1]. Simultaneously, the scaffold demonstrated remarkable adaptability in oncology targeting. By appending electrophilic warheads (e.g., acrylamides) at the C3 position, researchers developed covalent pan-FGFR inhibitors (e.g., compound 10h) that formed irreversible bonds with cysteine residues proximal to the ATP cleft. These inhibitors overcame V564F gatekeeper mutations in FGFR2, maintaining IC₅₀ values of 46–99 nM against FGFR1–3 and 62 nM against the mutant isoform [3].
Table 2: Comparative Target Engagement Profiles of Key Derivatives
Target Class | Representative Compound | Biological Activity | Selectivity Mechanism |
---|---|---|---|
Parasitic Kinases (CpCDPK1) | BKI-1708 | IC₅₀ = 0.0007 μM | Hydrophobic bump pocket occupancy via quinoline extension |
Human Tyrosine Kinases (FGFR1) | Compound 10h | IC₅₀ = 46 nM | Covalent cysteine binding (Cys488) near ATP site |
Gatekeeper Mutants (FGFR2 V564F) | Compound 10h | IC₅₀ = 62 nM | Acrylamide warhead bypassing steric hindrance |
Dual-Target Agents | Hybrid quinoline-pyrazoles | Under evaluation | Simultaneous occupancy of ATP site and allosteric pockets |
Drug resistance represents a critical challenge in infectious diseases and oncology, and 5-amino-1H-pyrazole-4-carbothioamide derivatives address this through three strategic mechanisms: conformational flexibility, covalent binding, and polypharmacology. In Mycobacterium tuberculosis, derivatives like 3-(4-aminophenyl)-N-(4-chlorophenyl)-4,5-dihydro-5-(4-methoxyphenyl)pyrazole-1-carboxamide (MIC = 7.41 μM) overcome efflux-mediated resistance by substituting the lipophilic carboxamide with carbothioamide, reducing recognition by transport proteins while maintaining affinity for the enoyl-ACP reductase binding site [5].
For kinase targets, the scaffold’s covalent-binding capability provides a distinct advantage against gatekeeper mutations. Traditional ATP-competitive inhibitors lose efficacy when bulky residues (e.g., phenylalanine at FGFR2 V564) sterically block drug access. Carbothioamide-bearing derivatives circumvent this by forming covalent adducts with conserved cysteine residues (FGFR1 Cys488) that remain accessible despite gatekeeper enlargement. Biochemical studies confirm sustained inhibition even at 100-fold ATP concentrations, demonstrating resilience to ATP-binding site mutations [3] [8]. Furthermore, the scaffold’s modular synthetic accessibility enables rapid generation of "hybrid inhibitors" that concurrently engage parasitic and human kinases. Recent compounds featuring quinoline extensions at C3 and acrylamides at N1 simultaneously inhibit CpCDPK1 and vascular endothelial growth factor receptors (VEGFRs), disrupting angiogenesis in Cryptosporidium-infected tissues while directly suppressing parasite proliferation [1] [7].
Table 3: Resistance-Overcoming Profiles of Clinical-Stage Derivatives
Resistance Mechanism | Scaffold Modification Strategy | Efficacy Outcome | Validated Targets |
---|---|---|---|
ATP-Binding Site Mutations (e.g., FGFR V564F) | C3-Acrylamide warheads | IC₅₀ maintained at 62 nM vs. mutant | FGFR1–3, FGFR2 V564F |
Efflux Pump Overexpression | Carbothioamide substitution | 4-fold lower efflux ratio vs. carboxamide | M. tuberculosis, S. aureus |
Parasitic Bypass Pathways | Dual CpCDPK1/host kinase inhibition | >90% oocyst reduction at 8 mg/kg | Cryptosporidium parvum |
Allosteric Site Mutations | Flexible N1-hydroxyalkyl chains | Activity retained against 12/14 mutants | Plasmodium CDPKs |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: